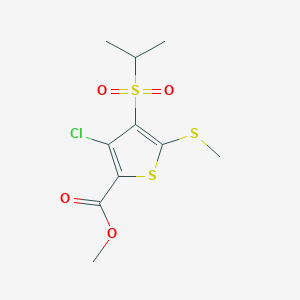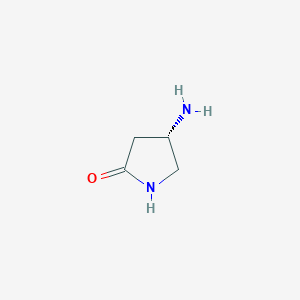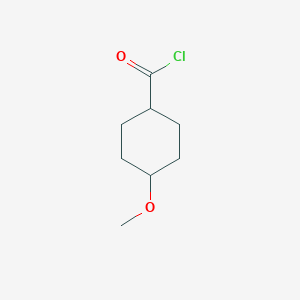
4-methoxycyclohexane-1-carbonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxycyclohexane-1-carbonyl chloride (MOC) is a chemical compound that is widely used in scientific research. It is a carbonyl chloride that is used as a reagent in the synthesis of various organic compounds. MOC is a colorless liquid that is soluble in organic solvents such as ether, benzene, and chloroform.
Wirkmechanismus
The mechanism of action of 4-methoxycyclohexane-1-carbonyl Chloride is not well understood. It is believed that 4-methoxycyclohexane-1-carbonyl Chloride reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, esters, and thioesters. The reaction is believed to proceed via an acyl chloride intermediate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine.
Biochemische Und Physiologische Effekte
4-methoxycyclohexane-1-carbonyl Chloride is not known to have any significant biochemical or physiological effects. It is not used as a drug and is not known to have any therapeutic properties. However, 4-methoxycyclohexane-1-carbonyl Chloride is known to be toxic and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxycyclohexane-1-carbonyl Chloride is a useful reagent in organic chemistry due to its high reactivity and selectivity. It is easy to handle and can be used in a wide range of reactions. However, 4-methoxycyclohexane-1-carbonyl Chloride is also highly toxic and should be handled with care. It is also expensive and may not be readily available in some laboratories.
Zukünftige Richtungen
There are many potential future directions for the use of 4-methoxycyclohexane-1-carbonyl Chloride in scientific research. One possible direction is the development of new synthetic methods using 4-methoxycyclohexane-1-carbonyl Chloride as a reagent. Another direction is the use of 4-methoxycyclohexane-1-carbonyl Chloride in the preparation of new materials and polymers. Finally, 4-methoxycyclohexane-1-carbonyl Chloride may also be used in the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, 4-methoxycyclohexane-1-carbonyl chloride is a useful reagent in organic chemistry. It is widely used in the synthesis of various organic compounds and has many potential applications in scientific research. However, it is also highly toxic and should be handled with care. Further research is needed to fully understand the mechanism of action and potential applications of 4-methoxycyclohexane-1-carbonyl Chloride in scientific research.
Synthesemethoden
4-methoxycyclohexane-1-carbonyl Chloride can be synthesized by the reaction of 4-methoxycyclohexanone with thionyl chloride. The reaction takes place at room temperature and the product is obtained in high yield. The synthesis method is simple and efficient, making 4-methoxycyclohexane-1-carbonyl Chloride a popular reagent in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-methoxycyclohexane-1-carbonyl Chloride is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. 4-methoxycyclohexane-1-carbonyl Chloride is also used in the synthesis of chiral ligands, which are important in asymmetric synthesis. In addition, 4-methoxycyclohexane-1-carbonyl Chloride is used in the preparation of polymers and materials.
Eigenschaften
IUPAC Name |
4-methoxycyclohexane-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGGCXKJFXNNFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxycyclohexane-1-carbonyl Chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
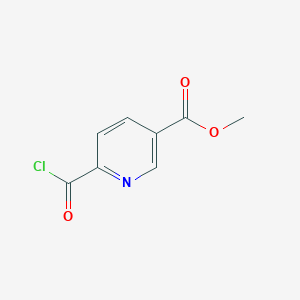
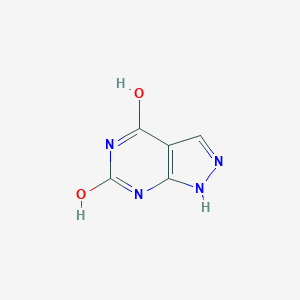
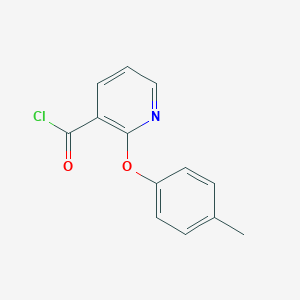
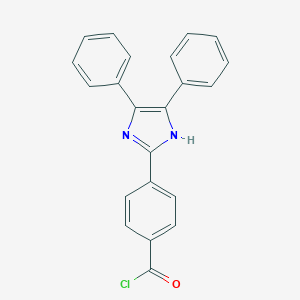
![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)

